Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an acetamido group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
- Methyl 4-((2-(4-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate
- Methyl 4-((2-(2-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate
These compounds share similar structural features but differ in the position of the methoxy group on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-15-5-3-4-14(10-15)11-16(20)18-12-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOFHDJEVSIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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